molecular formula C26H17I2N5O B393286 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B393286
M. Wt: 669.3g/mol
InChI Key: HYLGQYDATKMVGS-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzyloxy group, and diiodophenyl and cyanovinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more readily available starting materials, improving reaction conditions, and scaling up the process. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is often preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of nitro groups results in the formation of amines.

Scientific Research Applications

5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is unique due to its combination of a pyrazole ring, benzyloxy group, and diiodophenyl and cyanovinyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H17I2N5O

Molecular Weight

669.3g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-phenylmethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C26H17I2N5O/c27-20-12-18(25(23(28)13-20)34-16-17-7-3-1-4-8-17)11-19(14-29)24-22(15-30)26(31)33(32-24)21-9-5-2-6-10-21/h1-13H,16,31H2/b19-11+

InChI Key

HYLGQYDATKMVGS-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4

Origin of Product

United States

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